5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
Description
This compound is a triazoloquinazoline derivative characterized by two critical structural motifs:
- Substituents: 3-(Phenylsulfonyl) group: Enhances electron-withdrawing properties and influences solubility. 4-(3-Chlorophenyl)piperazine moiety: A piperazine ring substituted with a 3-chlorophenyl group, known to modulate receptor binding (e.g., serotonin or dopamine receptors) due to its conformational flexibility and halogen interactions .
Molecular Formula: C₂₅H₂₀ClN₅O₂S
Molecular Weight: 511.98 g/mol (calculated based on similar derivatives ).
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2S/c26-18-7-6-8-19(17-18)30-13-15-31(16-14-30)23-21-11-4-5-12-22(21)32-24(27-23)25(28-29-32)35(33,34)20-9-2-1-3-10-20/h1-12,17H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLSGNPSXTZVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that triazole compounds, which this molecule is a derivative of, are known to bind with a variety of enzymes and receptors in biological systems. This suggests that the compound could have multiple targets, depending on its specific structure and functional groups.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Triazole compounds are known for their versatile biological activities, suggesting that this compound may interact with its targets in a way that induces a biological response.
Biological Activity
5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.
- Molecular Formula : C25H21ClN6O2S
- Molecular Weight : 504.99 g/mol
- CAS Number : 893273-74-0
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the piperazine derivative.
- Introduction of the chlorophenyl and sulfonyl groups.
- Construction of the triazole ring through cyclization reactions.
The detailed synthetic routes are crucial for understanding how modifications can lead to variations in biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity : The compound demonstrated notable cytotoxic activity against HeLa cells in preliminary assays, suggesting further investigation into its potential as an anticancer agent is warranted .
The mechanism of action is hypothesized to involve:
- DNA Intercalation : Similar triazoloquinazoline derivatives have been shown to act as DNA intercalators, potentially disrupting cellular replication processes .
- Receptor Modulation : The compound may interact with specific molecular targets such as adenosine receptors or other enzyme systems involved in tumor growth .
Case Studies and Findings
Several studies have documented the biological effects of related compounds:
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline exhibit significant antitumor activity. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that triazole derivatives possess cytotoxic effects against various cancer cell lines, suggesting that the incorporation of the triazole moiety enhances the antitumor efficacy of the compound .
Neuropharmacological Effects
The piperazine component of the compound is known for its neuropharmacological properties. Research has indicated that piperazine derivatives can act as serotonin receptor modulators. This activity suggests potential applications in treating psychiatric disorders such as depression and anxiety. The chlorophenyl group may enhance binding affinity to serotonin receptors, thereby increasing therapeutic efficacy.
Antimicrobial Properties
Preliminary studies have suggested that compounds with similar structures may exhibit antimicrobial properties. The presence of the sulfonamide group is often associated with antibacterial activity. Further investigations are needed to elucidate the specific antimicrobial spectrum of This compound .
Case Study 1: Antitumor Efficacy in Breast Cancer Models
In a controlled study involving breast cancer cell lines, derivatives of This compound demonstrated IC50 values in the low micromolar range. The study highlighted the compound's ability to induce apoptosis through caspase activation .
Case Study 2: Neuropharmacological Assessment
A recent investigation assessed the neuropharmacological effects of piperazine derivatives on rodent models. The results indicated significant anxiolytic effects when administered at specific dosages, supporting the hypothesis that modifications to piperazine structures can enhance therapeutic outcomes in anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Triazoloquinazoline Derivatives with Piperazine Substituents
5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
- Molecular Formula : C₂₈H₂₇ClN₆O₂S
- Molecular Weight : 547.1 g/mol .
- Key Differences: The piperazine substituent features a 5-chloro-2-methylphenyl group, increasing steric bulk compared to the 3-chlorophenyl group in the target compound.
5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
Triazoloquinazolines Without Piperazine Moieties
5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
Receptor Interactions
- The 3-chlorophenylpiperazine group in the target compound is critical for forming halogen bonds (e.g., with Ser352 in the GLP-1 receptor) and hydrophobic interactions with residues like Thr355 .
- Analogues with bulkier substituents (e.g., 5-chloro-2-methylphenyl in ) may exhibit reduced binding affinity due to steric hindrance.
Enzymatic Stability
- Sulfonyl Group Variations: Phenylsulfonyl (target compound) offers moderate metabolic resistance.
Data Tables
Table 1. Structural and Molecular Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
